- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure
Produktname:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: CZALQHYWGITYHK-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC=C(C=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97893 g/mol
- Monoisotopenmasse: 224.97893 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 29.1
- Molekulargewicht: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB543665-1g |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 1g |
€1017.70 | 2025-02-19 | |
abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
Enamine | EN300-2010259-1.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 1.0g |
$846.0 | 2023-07-06 | |
Enamine | EN300-2010259-5.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5.0g |
$3512.0 | 2023-07-06 | |
Enamine | EN300-2010259-0.25g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.25g |
$419.0 | 2023-09-16 | |
Enamine | EN300-2010259-0.05g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
Enamine | EN300-2010259-5g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5g |
$3512.0 | 2023-09-16 | |
Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referenz
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Verwandte Literatur
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):150.0/508.0